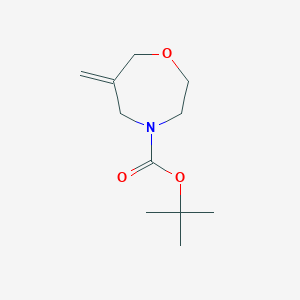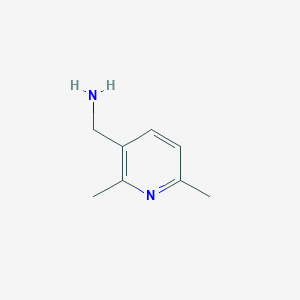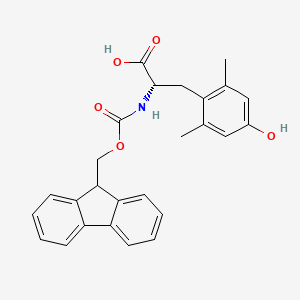
Fmoc-2,6-dimethyl-L-tyrosine
Vue d'ensemble
Description
Fmoc-2,6-dimethyl-L-tyrosine is a derivative of the amino acid tyrosine, which is modified for use in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protecting group used in solid-phase peptide synthesis. It protects the amino group of tyrosine during the synthesis process and can be removed by a base, such as piperidine. The modification of tyrosine with Fmoc allows for the incorporation of this amino acid into peptides in a controlled manner, which is essential for the synthesis of complex peptides and proteins.
Synthesis Analysis
The synthesis of peptides using Fmoc-protected tyrosine derivatives is well-documented. For instance, a novel derivative of tyrosine, N-Fmoc-O-(2-nitrobenzyl)-tyrosine, has been synthesized and incorporated into peptides using solid-phase peptide synthesis under Fmoc chemistry conditions . Another study describes the use
Applications De Recherche Scientifique
1. Solid-Phase Synthesis of Phosphotyrosyl Peptides
Fmoc-2,6-dimethyl-L-tyrosine has been utilized in the solid-phase synthesis of phosphotyrosyl peptides. This process involves converting Fmoc-O,O-(dimethylphospho)-L-tyrosine into a stable form, Fmoc-O,O-(dimethylphospho)-L-tyrosine fluoride, using (diethylamino) sulfur trifluoride or cyanuric fluoride. This stable form is efficient for coupling phosphotyrosine with sterically hindered amino acids, aiding in the synthesis of complex peptides like the phosphotyrosine peptide Stat91695–708 (Fretz, 1997).
2. Branched Phosphopeptides Synthesis
In another study, Fmoc-2,6-dimethyl-L-tyrosine was used in the synthesis of branched phosphopeptides, which are bivalent consolidated ligands. These ligands are designed to interact specifically and with high affinity with the SH2 and SH3 domains of Abelson kinase. The use of Fmoc-O-phospho-l-tyrosine[Fmoc-Tyr(PO3H2)-OH] in this context is crucial for introducing necessary phosphotyrosine residues (Xu et al., 2004).
3. Hydrogel Formation and Control
Fmoc-2,6-dimethyl-L-tyrosine plays a significant role in the formation and control of hydrogels. Enzymatic dephosphorylation of Fmoc-tyrosine under physiological conditions can lead to self-assembling networks of fibers, which form hydrogels. The mechanical properties and molecular arrangements of these gels can be finely tuned, which may have potential applications in three-dimensional cell culture (Thornton et al., 2009).
4. Synthesis of Sulfotyrosine-Containing Peptides
The synthesis of sulfotyrosine-containing peptides, which are significant in various biological processes like leukocyte adhesion and chemotaxis, also involves the use of Fmoc-2,6-dimethyl-L-tyrosine. An efficient strategy for incorporating fluorosulfated tyrosine residue into peptides has been developed, allowing for the production of peptides with therapeutic potential (Chen et al., 2016).
Orientations Futures
In a study, an alternative Fmoc-removal solution 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) led to drastic DKP reduction relative to 20% piperidine/DMF . This suggests that optimizing the Fmoc-removal strategy could be a future direction for research involving Fmoc-2,6-dimethyl-L-tyrosine .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-15-11-17(28)12-16(2)22(15)13-24(25(29)30)27-26(31)32-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,23-24,28H,13-14H2,1-2H3,(H,27,31)(H,29,30)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSSAHKTHNKPGU-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610808 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,6-dimethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2,6-dimethyl-L-tyrosine | |
CAS RN |
206060-54-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,6-dimethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



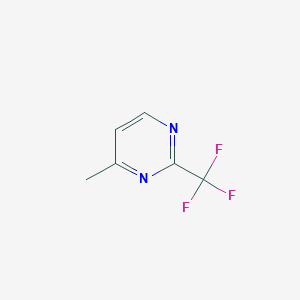


![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)
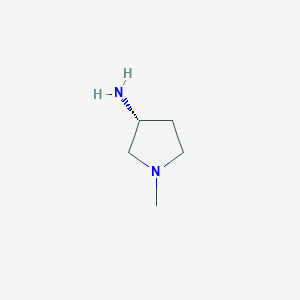



![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)



